HDAC2 Inhibitory Potency: Head-to-Head Affinity Comparison with Vorinostat (SAHA)
1-Acetyl-1H-imidazole-4,5-dicarbonitrile inhibits human full-length C-terminal His-tagged HDAC2 with an IC50 of 170 nM (1-hour incubation) in baculovirus-infected Sf9 insect cell assays [1]. The broad-spectrum HDAC inhibitor vorinostat (SAHA) achieves an IC50 of approximately 10 nM against Class I HDACs under comparable biochemical conditions [2]. The approximately 17-fold difference in potency indicates that this compound provides a moderately potent HDAC2-binding scaffold suitable for optimization campaigns, whereas vorinostat represents a highly potent but non-selective pan-HDAC reference standard.
| Evidence Dimension | Inhibitory potency against human HDAC2 enzyme |
|---|---|
| Target Compound Data | IC50 = 170 nM (HDAC2, 1 hr) |
| Comparator Or Baseline | Vorinostat (SAHA): IC50 ≈ 10 nM (HDAC1/Class I) |
| Quantified Difference | ~17-fold lower potency for target compound |
| Conditions | Baculovirus-infected Sf9 insect cells; fluorescence-based assay |
Why This Matters
The moderate potency makes this compound a useful starting scaffold for fragment-based or structure-guided HDAC inhibitor development, offering a different selectivity window compared to pan-inhibitor vorinostat.
- [1] BindingDB. BDBM50254775 (CHEMBL4094099): IC50 = 170 nM for human HDAC2. Accessed 2026. View Source
- [2] APExBIO. Vorinostat (SAHA) Technical Datasheet: IC50 ~10 nM against Class I HDACs. View Source
